molecular formula C27H21BrClPS B070272 [(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide CAS No. 175203-96-0

[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide

Cat. No.: B070272
CAS No.: 175203-96-0
M. Wt: 523.9 g/mol
InChI Key: IOZBXXDJAXBEBU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide typically involves the reaction of 5-chlorobenzo[b]thiophene with triphenylphosphine in the presence of a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt .

Industrial Production Methods

While specific industrial production methods for (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phosphonium salts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide is unique due to its specific bromide ion, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in certain synthetic applications where the bromide ion plays a crucial role .

Properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClPS.BrH/c28-22-16-17-27-26(18-22)21(20-30-27)19-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18,20H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZBXXDJAXBEBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CSC3=C2C=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381581
Record name [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-96-0
Record name Phosphonium, [(5-chlorobenzo[b]thien-3-yl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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